![molecular formula C6H13NO2 B054384 ethyl (2R)-2-(methylamino)propanoate CAS No. 118895-34-4](/img/structure/B54384.png)
ethyl (2R)-2-(methylamino)propanoate
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Description
“Ethyl (2R)-2-(methylamino)propanoate” is a chemical compound. It’s an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are derived from carboxylic acids .
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, the synthesis of methyl propanoate was investigated using a Baeyer–Villiger monooxygenase (BVMO) . Several BVMOs were identified that produce the chemically non-preferred product methyl propanoate in addition to the normal product ethyl acetate .Molecular Structure Analysis
The structure of esters, like ethyl propanoate, involves a carbonyl group attached to an alkoxide group . The carbonyl stretch C=O of aliphatic esters appears from 1750-1735 cm-1; that of α, β-unsaturated esters appears from 1730-1715 cm-1 .Chemical Reactions Analysis
Amines, such as methylamine, act as nucleophiles, meaning they are attracted to and then attack a positive or slightly positive part of another molecule or ion . This property allows them to react with halogenoalkanes (haloalkanes or alkyl halides), acyl chlorides (acid chlorides), and acid anhydrides .Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl (2R)-2-(methylamino)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4-9-6(8)5(2)7-3/h5,7H,4H2,1-3H3/t5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRLPZJTPHCMSQ-RXMQYKEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2R)-2-(methylamino)propanoate |
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